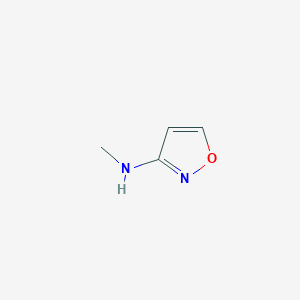

N-Methyl-1,2-oxazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Methyl-1,2-oxazol-3-amine” is a chemical compound with the molecular formula C4H6N2O . It has a molecular weight of 98.1 . The IUPAC name for this compound is N-(3-isoxazolyl)-N-methylamine . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .

Synthesis Analysis

The synthesis of oxazole derivatives, including “N-Methyl-1,2-oxazol-3-amine”, has been a topic of interest in medicinal chemistry . Oxazole is an important heterocyclic nucleus that has been used as intermediates for the synthesis of new chemical entities . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of “N-Methyl-1,2-oxazol-3-amine” has been characterized in several studies . For instance, a monomeric iron (II) complex of 5-methyl-1,2-oxazol-3-amine has been synthesized and structurally characterized . In this complex, the Fe (II) atom is in a distorted octahedral environment with four ring N atoms of the oxazol and two water ligands .Physical And Chemical Properties Analysis

“N-Methyl-1,2-oxazol-3-amine” is a compound with a molecular weight of 98.1 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications

- Researchers have synthesized derivatives of N-Methyl-1,2-oxazol-3-amine to explore their antimicrobial and antibiofilm activities . Notably, the compound 2-aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione exhibited potent antibacterial effects against both Gram-positive and Gram-negative strains. Additionally, N-acyl-α-amino acid derivatives and 1,3-oxazol-5(4H)-one inhibited Enterococcus faecium biofilms.

- N-Methyl-1,2-oxazol-3-amine has been investigated in preclinical and clinical studies for its potential efficacy in treating various cancers, including breast cancer, prostate cancer, and lung cancer. Researchers are exploring its mechanisms of action and potential therapeutic applications.

- In animal studies, N-Methyl-1,2-oxazol-3-amine demonstrated anthelmintic activity against nematode infections, particularly in mice infected with Strongyloides stercoralis . Further investigations are needed to understand its mode of action.

- The compound’s structural scaffold provides opportunities for optimization. Researchers can introduce various substituents on the phenyl moiety at position 5 of the 1,3-oxazole nucleus to develop novel antimicrobial agents .

Antibacterial and Antibiofilm Agents

Cancer Research

Anthelmintic Activity

Drug Design and Optimization

Safety and Hazards

The safety data sheet for “N-Methyl-1,2-oxazol-3-amine” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name |

N-methyl-1,2-oxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-5-4-2-3-7-6-4/h2-3H,1H3,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEDQUMYFTWIPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NOC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1,2-oxazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2615528.png)

![N'-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2615529.png)

![N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2615530.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2615543.png)

![2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B2615551.png)